molecular formula C8H4BrNO3 B1524392 5-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944898-52-6

5-Bromobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1524392
CAS No.: 944898-52-6
M. Wt: 242.03 g/mol
InChI Key: AJRDRXNMYCNFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[d]oxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.02600 . It is commonly used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

Oxazole derivatives, including this compound, have been found to exhibit a wide spectrum of biological activities, which has led to the synthesis of various oxazole derivatives for screening their various biological activities .

Scientific Research Applications

Palladium-Catalyzed Arylation and Coupling Reactions

Palladium-catalyzed reactions have been extensively studied for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. One study highlights the palladium-catalyzed arylation of azole compounds with aryl halides, including bromobenzene, to produce 5-arylazoles. This process is facilitated by the use of alkali metal carbonates as bases and has shown to yield selectively produced coupling products in good yields. The reactions indicate that azole compounds, such as those derived from 5-bromobenzo[d]oxazole-2-carboxylic acid, can undergo site-specific arylation, enhancing their potential for further chemical transformations and applications in synthesizing complex organic molecules (S. Pivsa-Art et al., 1998).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds containing this compound derivatives have shown significant antimicrobial activity. For instance, the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one and its subsequent characterization through NMR and IR spectroscopy reveal its potential as a drug candidate. The compound exhibited notable antileishmanial activity, suggesting its application in developing treatments against leishmaniasis (R. Ustabaş et al., 2020).

Ligand-Free Copper-Catalyzed Synthesis

Ligand-free copper-catalyzed synthesis techniques have been employed to create substituted benzimidazoles, benzoxazoles, and other heterocyclic compounds. This approach, using copper(II) oxide nanoparticles, allows for efficient and environmentally friendly synthesis processes without the need for additional ligands. Such methods could potentially be adapted for the synthesis of this compound derivatives, providing a versatile tool for the development of pharmaceuticals and materials science applications (P. Saha et al., 2009).

Anticancer and Antibacterial Agents

The exploration of this compound derivatives in the development of anticancer and antibacterial agents is a promising area of research. Compounds synthesized from this chemical scaffold have shown potent activity against various cancer cell lines and bacteria, highlighting the potential of these derivatives in medicinal chemistry. For example, benzothiazole acylhydrazones derived from similar scaffolds exhibit significant anticancer activity, suggesting that derivatives of this compound could similarly be effective in treating cancer or bacterial infections (Derya Osmaniye et al., 2018).

Future Directions

In the field of drug discovery, oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is imperative to develop new eco-friendly synthetic strategies . This suggests that the study and application of 5-Bromobenzo[d]oxazole-2-carboxylic acid and similar compounds will continue to be a significant area of research in the future.

Properties

IUPAC Name

5-bromo-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRDRXNMYCNFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680019
Record name 5-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-52-6
Record name 5-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 4
5-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromobenzo[d]oxazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.